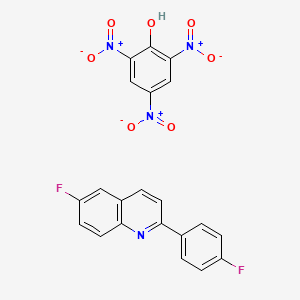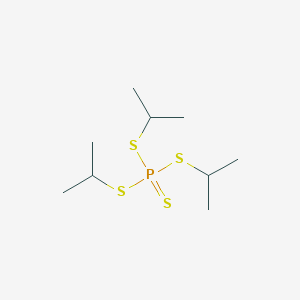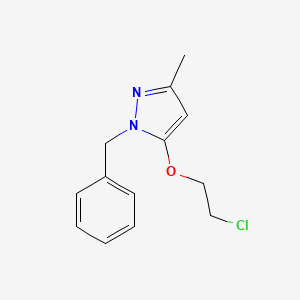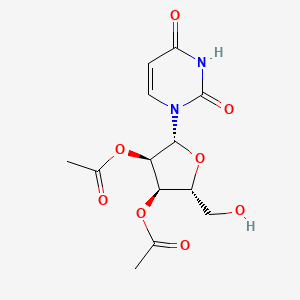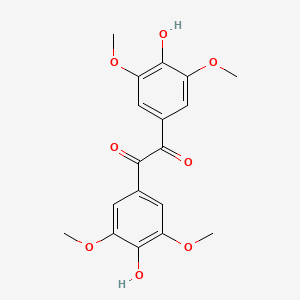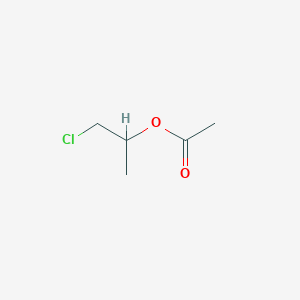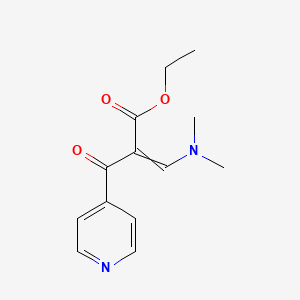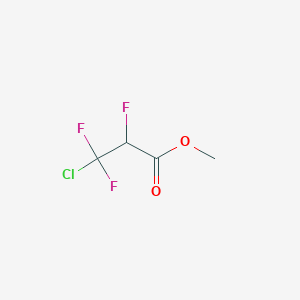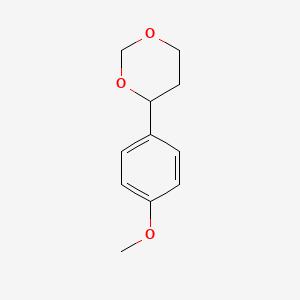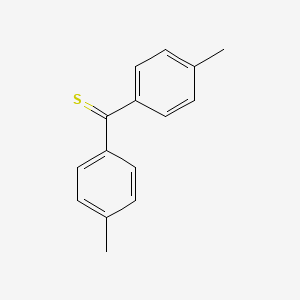
Methanethione, bis(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methanethione, bis(4-methylphenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylthiophenol with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylthiophenol and formaldehyde.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The 4-methylthiophenol is mixed with formaldehyde in the presence of the acid catalyst. The mixture is heated to promote the reaction, leading to the formation of methanethione, bis(4-methylphenyl)-.
Industrial Production Methods
Industrial production of methanethione, bis(4-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-methylthiophenol and formaldehyde.
Catalysts: Industrial-grade acids such as hydrochloric acid or sulfuric acid.
Reactor Design: Continuous flow reactors or batch reactors are used to ensure efficient mixing and reaction completion.
Purification: The product is purified through distillation or recrystallization to obtain high-purity methanethione, bis(4-methylphenyl)-.
化学反应分析
Types of Reactions
Methanethione, bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methanethione, bis(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methanethione, bis(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
相似化合物的比较
Methanethione, bis(4-methylphenyl)- can be compared with other similar compounds, such as:
Methanone, bis(4-methylphenyl)-: Similar structure but contains a carbonyl group instead of a sulfur atom.
Methanethione, bis(4-dimethylamino)phenyl)-: Contains dimethylamino groups on the phenyl rings, leading to different chemical properties and reactivity.
Methanethione, bis(4-chlorophenyl)-: Contains chlorine atoms on the phenyl rings, resulting in different electronic and steric effects.
Uniqueness
Methanethione, bis(4-methylphenyl)- is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
bis(4-methylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDUQVJQNNHJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456232 |
Source


|
| Record name | Methanethione, bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-08-8 |
Source


|
| Record name | Methanethione, bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

